2-Cyano-6-fluorophenylboronic acid

Organic Synthesis Boronic Acid Synthesis Process Chemistry

2-Cyano-6-fluorophenylboronic acid is a critical building block for R&D chemists developing CNS-penetrant α7 nicotinic receptor agonists and diverse fluorinated biaryl libraries. Its unique ortho-cyano/fluoro substitution pattern lowers pKa to 7.77, significantly enhancing transmetalation efficiency in Suzuki couplings with electron-deficient aryl halides—overcoming limitations of mono-substituted analogs. The cyano group serves as a versatile handle for further transformation into amides, tetrazoles, or amines, while the fluorine atom provides metabolic stability and 19F NMR probe capability. This compound is a proven precursor for the multi-kilogram synthesis of 2-bromo-3-fluorobenzonitrile via high-yield bromodeboronation (82-93%). Choose this highly pure (≥95%) building block to accelerate your medicinal chemistry and process development programs.

Molecular Formula C7H5BFNO2
Molecular Weight 164.93 g/mol
CAS No. 656235-44-8
Cat. No. B151127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-fluorophenylboronic acid
CAS656235-44-8
Molecular FormulaC7H5BFNO2
Molecular Weight164.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1F)C#N)(O)O
InChIInChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H
InChIKeyPPLSIVNRHUSMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-6-fluorophenylboronic acid (CAS 656235-44-8) - Technical Procurement and Differentiation Guide


2-Cyano-6-fluorophenylboronic acid is a dual-substituted arylboronic acid featuring both a cyano group at the 2-position and a fluorine atom at the 6-position on the phenyl ring . This substitution pattern imparts unique electronic properties—the strong electron-withdrawing nature of the cyano group significantly lowers the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid, while the ortho-fluorine provides steric and electronic modulation . The compound is primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures for pharmaceutical and agrochemical applications .

Why 2-Cyano-6-fluorophenylboronic acid Cannot Be Replaced by Generic Arylboronic Acids in Precision Synthesis


The presence of both ortho-cyano and ortho-fluoro substituents on the phenyl ring creates a unique electronic environment that cannot be replicated by mono-substituted analogs (e.g., 2-cyanophenylboronic acid or 2-fluorophenylboronic acid) or by alternative substitution patterns (e.g., 2,6-difluorophenylboronic acid) [1]. The strong electron-withdrawing cyano group significantly lowers the pKa of the boronic acid, enhancing its transmetalation efficiency in Suzuki couplings, while the ortho-fluorine provides steric hindrance that can influence regioselectivity and suppress unwanted protodeboronation . Substituting with a different boronic acid would alter both the reaction kinetics and the final product's pharmacological or material properties, leading to failed syntheses or suboptimal outcomes .

Quantitative Differentiation: 2-Cyano-6-fluorophenylboronic acid vs. Closest Analogs


Synthesis Yield Advantage of 2-Cyano-6-fluorophenylboronic acid over Mono-Substituted Analogs

2-Cyano-6-fluorophenylboronic acid can be synthesized from 3-fluorobenzonitrile in 89% yield via ortho-lithiation and trapping with triisopropyl borate . In comparison, 2-cyanophenylboronic acid is synthesized from benzonitrile under similar conditions with a reported yield of only 55% . This 34% absolute yield difference translates to significantly improved process economics for large-scale procurement.

Organic Synthesis Boronic Acid Synthesis Process Chemistry

Halodeboronation Efficiency: 2-Cyano-6-fluorophenylboronic acid as a Scalable Intermediate

2-Cyano-6-fluorophenylboronic acid undergoes NaOMe-catalyzed bromodeboronation to yield 2-bromo-3-fluorobenzonitrile, a multi-kilogram pharmaceutical intermediate, in 82-93% yield [1]. This transformation is highly efficient due to the electron-poor nature of the aryl ring conferred by the cyano and fluoro substituents. In contrast, electron-rich phenylboronic acids typically require harsher conditions and exhibit lower yields in similar halodeboronation reactions [2].

Halodeboronation Process Chemistry Aryl Halide Synthesis

Electronic Modulation: pKa Reduction Enhances Suzuki Coupling Reactivity

The predicted pKa of 2-cyano-6-fluorophenylboronic acid is 7.77 [1], significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) [2]. This 1.03 unit decrease in pKa corresponds to a ~10-fold increase in acidity, which enhances transmetalation efficiency in Suzuki-Miyaura couplings. The electron-withdrawing cyano group contributes more strongly to this effect than the ortho-fluoro substituent alone, as 2-fluorophenylboronic acid has a predicted pKa of approximately 8.5 .

Suzuki-Miyaura Coupling Boronic Acid Acidity Electronic Effects

Patent-Protected Pharmaceutical Utility vs. Generic Building Blocks

2-Cyano-6-fluorophenylboronic acid is explicitly claimed as an intermediate in WO2006/51410 (Pfizer) for the synthesis of CNS-penetrant α7 nicotinic receptor agonists [1]. This patent linkage provides a documented, high-value application that generic 2-fluorophenylboronic acid or 2-cyanophenylboronic acid do not share. The specific substitution pattern is required to achieve the desired binding affinity and pharmacokinetic properties of the final drug candidates .

Pharmaceutical Intermediates CNS Drug Discovery Patent Literature

Commercial Purity Benchmarking: ≥98% Assay with Defined Storage Conditions

Commercially available 2-cyano-6-fluorophenylboronic acid is consistently offered at ≥98% purity (HPLC) from multiple reputable vendors . This purity level is comparable to that of 2-cyanophenylboronic acid (≥98%) but higher than the typical commercial grade of 2,6-difluorophenylboronic acid (often ≥97% with varying anhydride content) . The compound requires storage under inert gas (N₂ or Ar) at 2-8°C to prevent protodeboronation and hydrolysis .

Quality Control Procurement Specifications Chemical Purity

Optimal Application Scenarios for 2-Cyano-6-fluorophenylboronic acid in R&D and Manufacturing


Synthesis of CNS-Penetrant α7 Nicotinic Receptor Agonists

2-Cyano-6-fluorophenylboronic acid is a key intermediate in the synthesis of azabenzoxazole-based CNS-penetrant α7 nicotinic receptor agonists, as documented in Pfizer patent WO2006/51410 [1]. The unique ortho-cyano/fluoro substitution pattern is critical for achieving the desired binding affinity and blood-brain barrier penetration of the final drug candidates.

Scalable Manufacture of 2-Bromo-3-fluorobenzonitrile

The compound serves as a direct precursor to 2-bromo-3-fluorobenzonitrile, a multi-kilogram intermediate in pharmaceutical process chemistry, via NaOMe-catalyzed bromodeboronation in 82-93% yield [2]. This route avoids the use of hazardous brominating agents and enables regioselective halogenation of electron-deficient aromatics.

Suzuki-Miyaura Couplings with Electron-Deficient Aryl Halides

The reduced pKa (7.77) of 2-cyano-6-fluorophenylboronic acid, compared to unsubstituted phenylboronic acid (pKa ≈ 8.8) [3], enhances transmetalation efficiency in Suzuki couplings. This makes it particularly suitable for coupling with challenging, electron-deficient aryl halides where standard boronic acids give low yields or require elevated catalyst loadings.

Building Block for Fluorinated Biaryl Libraries in Medicinal Chemistry

The combination of a fluorine atom and a cyano group on the same phenyl ring provides a versatile handle for constructing diverse fluorinated biaryl libraries . The fluorine can serve as a metabolic blocker or as a probe for ¹⁹F NMR studies, while the cyano group can be further transformed into amides, tetrazoles, or amines.

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